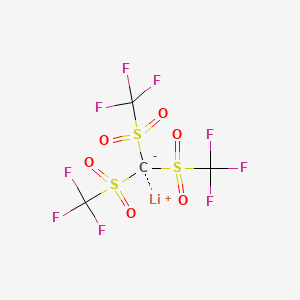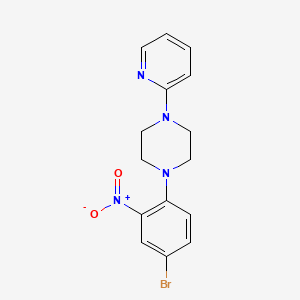
Sodium 7-chloroperfluoroheptanoate
Übersicht
Beschreibung
Sodium 7-chloroperfluoroheptanoate is a chemical compound with the molecular formula C7ClF13NaO2. It is a perfluorinated compound, meaning that all hydrogen atoms in the heptanoate chain are replaced by fluorine atoms, except for one chlorine atom. This compound is known for its unique properties, including high thermal stability, chemical resistance, and surfactant capabilities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 7-chloroperfluoroheptanoate typically involves the fluorination of heptanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where heptanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in perfluoroheptanoic acid. The subsequent chlorination and neutralization with sodium hydroxide yield this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale ECF processes due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified through distillation and recrystallization to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 7-chloroperfluoroheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different perfluorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form perfluorinated carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) is often employed for oxidation reactions.
Major Products Formed
Substitution: Formation of various perfluorinated derivatives.
Reduction: Formation of perfluorinated alcohols.
Oxidation: Formation of perfluorinated carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Sodium 7-chloroperfluoroheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of sodium 7-chloroperfluoroheptanoate is primarily related to its surfactant properties. It reduces surface tension and can interact with lipid bilayers, affecting membrane fluidity and permeability. This interaction is crucial in its applications in drug delivery and medical imaging. The molecular targets include cell membranes and various proteins involved in membrane dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium perfluoroheptanoate: Similar structure but lacks the chlorine atom.
Sodium perfluorooctanoate: Has an additional carbon atom in the chain.
Sodium perfluorononanoate: Two additional carbon atoms in the chain.
Uniqueness
Sodium 7-chloroperfluoroheptanoate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to other perfluorinated compounds. This uniqueness makes it valuable in specific applications where tailored chemical interactions are required.
Eigenschaften
IUPAC Name |
sodium;7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF12O2.Na/c8-7(19,20)6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1(21)22;/h(H,21,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFWMVXZORZWHI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF12NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


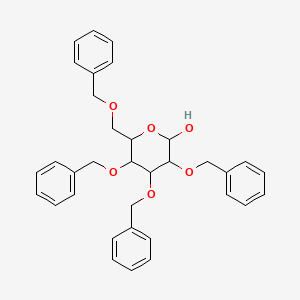
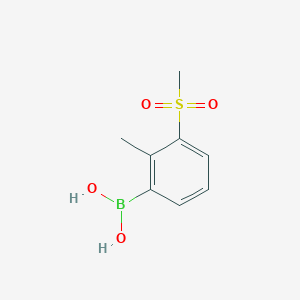
![Imidazo[1,2-a]pyrazin-6-ylmethanamine](/img/structure/B3039761.png)
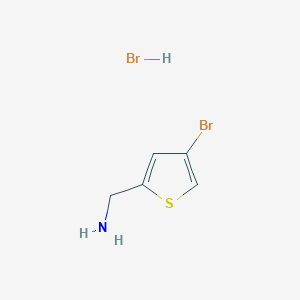
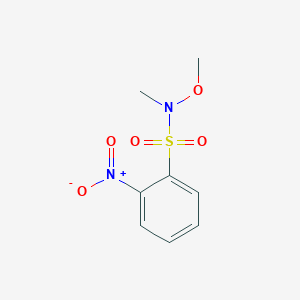
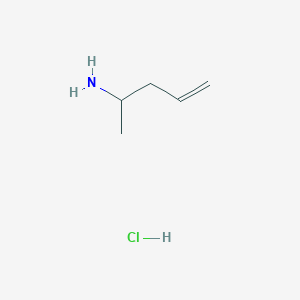
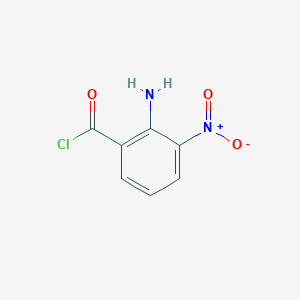

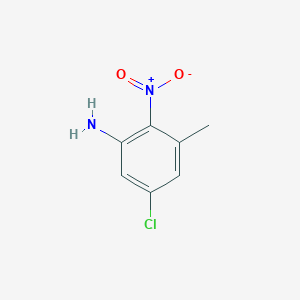
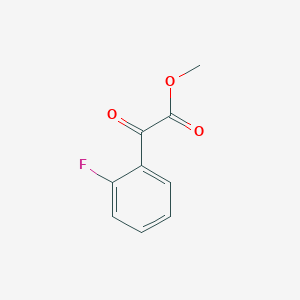
![1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one](/img/structure/B3039774.png)
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B3039777.png)
